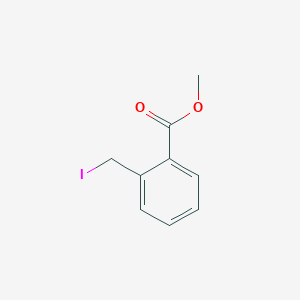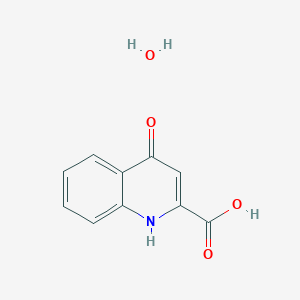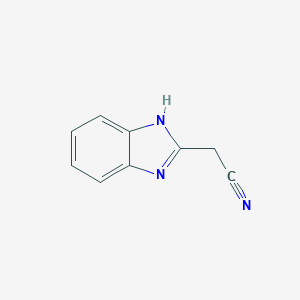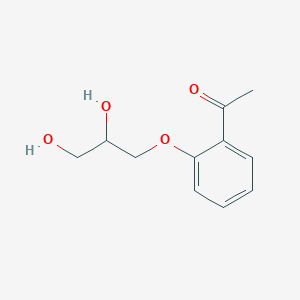
2'-(2,3-Dihydroxypropoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(2,3-Dihydroxypropoxy)acetophenone, also known as DHPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone, which is a common organic compound used in the production of fragrances and flavors. DHPPA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Applications De Recherche Scientifique
2'-(2,3-Dihydroxypropoxy)acetophenone has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone is not fully understood, but it is believed to be related to its antioxidant properties. 2'-(2,3-Dihydroxypropoxy)acetophenone has been shown to scavenge free radicals, which can cause damage to cells and lead to various diseases. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress.
Effets Biochimiques Et Physiologiques
2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, with studies suggesting that it can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2'-(2,3-Dihydroxypropoxy)acetophenone has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It is also stable under various conditions, making it a reliable compound for research. However, 2'-(2,3-Dihydroxypropoxy)acetophenone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2'-(2,3-Dihydroxypropoxy)acetophenone. One area of interest is the development of 2'-(2,3-Dihydroxypropoxy)acetophenone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone, which could lead to the development of new treatments for various diseases. In addition, there is potential for 2'-(2,3-Dihydroxypropoxy)acetophenone to be used in combination with other compounds to enhance its therapeutic effects. Overall, 2'-(2,3-Dihydroxypropoxy)acetophenone has significant potential for future research and development in the field of scientific research.
Méthodes De Synthèse
The synthesis of 2'-(2,3-Dihydroxypropoxy)acetophenone involves the reaction between 2,3-dihydroxypropyl bromide and acetophenone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through a series of purification steps. The yield of 2'-(2,3-Dihydroxypropoxy)acetophenone is typically high, making it a cost-effective compound to produce.
Propriétés
Numéro CAS |
1939-70-4 |
|---|---|
Nom du produit |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3 |
Clé InChI |
PLLGIMWGTWNSQB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Synonymes |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



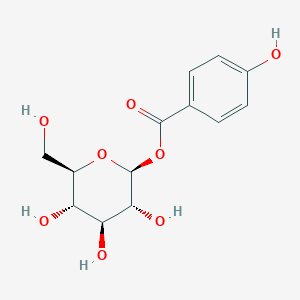
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
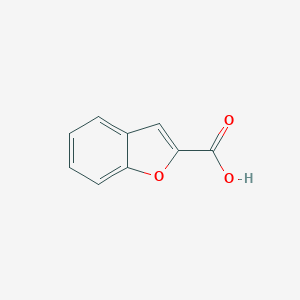
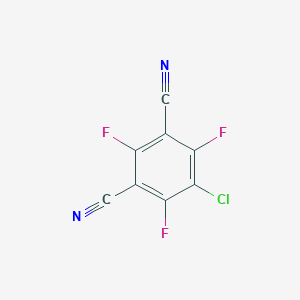
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
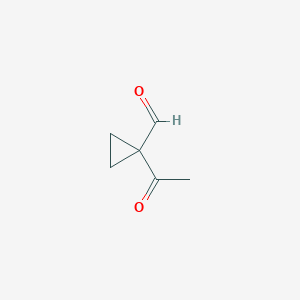
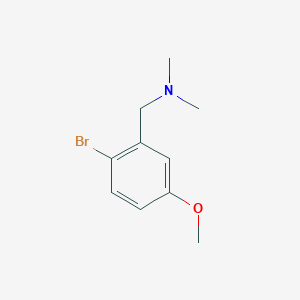
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
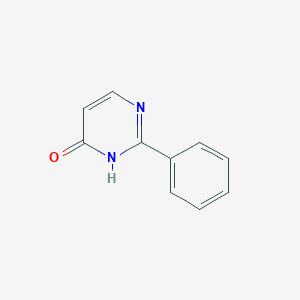
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
